(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol
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Overview
Description
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is a bicyclic compound with a unique structure that includes a benzyl group and an azabicycloheptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol typically involves the following steps:
Formation of the Azabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the azabicycloheptane ring.
Reduction to Methanol: The final step involves the reduction of a carbonyl group to form the methanol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production .
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, electrophilic reagents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various benzyl derivatives.
Scientific Research Applications
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the azabicycloheptane ring system allow the compound to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
(2-Benzyl-2-azabicyclo[2.2.1]heptane): Lacks the methanol group, making it less versatile in chemical reactions.
(2-Phenyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol: Similar structure but with a phenyl group instead of a benzyl group, which can affect its reactivity and biological activity.
Uniqueness
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is unique due to its combination of a benzyl group and an azabicycloheptane ring system, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is a bicyclic compound characterized by its unique structure, which includes a benzyl group and an azabicycloheptane ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Chemical Structure and Properties
The chemical formula for this compound is C14H19NO with a molar mass of 217.31 g/mol. The compound features a methanol group, which enhances its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H19NO |
Molar Mass | 217.31 g/mol |
CAS Number | 2168581-88-0 |
InChI Key | BJZCYPSEEBNGLR-UHFFFAOYSA-N |
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The structural features allow the compound to fit into active sites, potentially modulating their activity, which can lead to various biological effects depending on the context of the study.
1. Medicinal Chemistry Applications
This compound is utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its ability to interact with neurotransmitter receptors makes it a candidate for developing drugs aimed at treating neurological disorders.
2. Enzyme Interaction Studies
Research indicates that this compound can be used in studies investigating enzyme mechanisms due to its ability to mimic natural substrates or inhibitors. For instance, it has been shown to affect the activity of specific enzymes involved in neurotransmitter metabolism.
3. Receptor Binding Studies
The compound has been evaluated for its binding affinity to various receptors, including dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions. Preliminary studies suggest that it may possess psychoactive properties, warranting further investigation into its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Effects : A study demonstrated that derivatives of this compound exhibited significant effects on behavioral models in rodents, suggesting potential anxiolytic or antidepressant activities.
- Anticancer Activity : In vitro assays indicated that certain derivatives showed cytotoxic effects against cancer cell lines, supporting further exploration into their use as anticancer agents.
- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, illustrating its versatility in organic chemistry.
Comparative Analysis with Similar Compounds
Compound | Key Differences | Biological Activity |
---|---|---|
(2-Benzyl-2-azabicyclo[2.2.1]heptane) | Lacks the methanol group | Limited reactivity |
(2-Phenyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol | Contains a phenyl group instead of benzyl | Different receptor binding profiles |
Properties
IUPAC Name |
(2-benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-10-14-12-6-7-13(8-12)15(14)9-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZCYPSEEBNGLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2CC3=CC=CC=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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